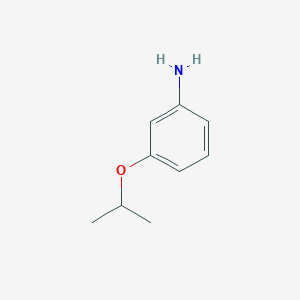

3-Isopropoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGBIPKOKCSUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341458 | |

| Record name | 3-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41406-00-2 | |

| Record name | 3-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Isopropoxyaniline (CAS: 41406-00-2): A Technical Guide for Scientific Professionals

An In-depth Overview of 3-Isopropoxyaniline, encompassing its chemical and physical properties, safety protocols, and applications in research and development, with a focus on its role as a key intermediate in the synthesis of pharmacologically active molecules.

Introduction

This compound, identified by the CAS number 41406-00-2, is an organic compound belonging to the aniline family.[1] Structurally, it is an aniline molecule substituted with an isopropoxy group at the third position of the benzene ring. This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical, agrochemical, and dye industries.[2][3] Its utility is highlighted by its role as a reactant in the preparation of compounds with significant biological activity, such as inhibitors of viral replication.[4][5] This guide provides a comprehensive technical overview of its properties, safety handling procedures, and documented applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a liquid at room temperature.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [4][6][7] |

| Molecular Weight | 151.21 g/mol | [1][6] |

| Boiling Point | 229-230 °C | [4] |

| Density | 1.025 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5500 | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

| Vapor Pressure | 0.0131 mmHg at 25°C | [4] |

| pKa | 4.54 ± 0.10 (Predicted) | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][8] |

| Appearance | Pale yellow to light brown liquid | [2] |

Safety and Handling

This compound is classified as an irritant.[4] Proper handling and storage are essential to ensure laboratory safety.

Hazard Identification and Precautionary Measures

The compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][6][9]

| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [6][9][10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [6][9] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [9] |

Recommended Handling and Storage

Handling: Use in a well-ventilated area or outdoors.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[6][9]

Storage: Store in a well-ventilated place and keep the container tightly closed.[9][11] It is recommended to store locked up.[9] Some suppliers note that the material is heat and air-sensitive and should be kept refrigerated (2-8 °C) under an inert gas.[11]

Applications in Research and Drug Development

Anilines are versatile compounds in drug discovery, though their potential for metabolic instability and toxicity sometimes necessitates their replacement or modification.[12] this compound serves as a valuable intermediate, contributing its unique structural motif to the synthesis of larger, more complex molecules.[3][13]

Its primary application highlighted in the literature is as a reactant for the preparation of[6][9]triazolo[4,5-d]pyrimidinones. These resulting compounds have been identified as inhibitors of Chikungunya virus replication, demonstrating the importance of this compound in the development of potential antiviral therapeutics.[4][5]

References

- 1. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 41406-00-2 [amp.chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 41406-00-2 [m.chemicalbook.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. echemi.com [echemi.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. cresset-group.com [cresset-group.com]

- 13. 3-isopropoxy aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to 3-Isopropoxyaniline: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 3-Isopropoxyaniline. The information is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as m-isopropoxyaniline or 3-(propan-2-yloxy)aniline, is an aromatic organic compound. It is a substituted aniline that is of interest as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1].

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 229-230 °C | |

| Density | 1.025 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5500 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | |

| CAS Number | 41406-00-2 | [2] |

| MDL Number | MFCD00052700 |

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory irritation. It causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the etherification of 3-aminophenol with an isopropyl halide. An alternative route is the reduction of 1-isopropoxy-3-nitrobenzene.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis and a patented method for the preparation of aminophenol ethers[3][4][5][6][7].

Materials:

-

3-Aminophenol

-

Isopropyl chloride (or isopropyl bromide)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous ethanol or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a suitable solvent such as anhydrous ethanol or DMF.

-

Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group of 3-aminophenol to form the more nucleophilic phenoxide.

-

Alkylation: To the stirred solution, add a slight excess of isopropyl chloride or isopropyl bromide dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is taken up in diethyl ether and washed with water and then with brine. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the organic layer using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized liquid organic compound like this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Data Analysis

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. For this compound, the following proton signals are expected:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(CH₃)₂ | ~4.5 | septet | ~6.0 | 1H |

| -CH(CH₃ )₂ | ~1.3 | doublet | ~6.0 | 6H |

| Aromatic-H | 6.2 - 7.1 | multiplet | - | 4H |

| -NH₂ | 3.5 - 4.5 | broad singlet | - | 2H |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are:

| Carbon | Chemical Shift (δ, ppm) |

| C-O (aromatic) | ~159 |

| C-NH₂ (aromatic) | ~148 |

| Aromatic CH | 102 - 130 |

| C H(CH₃)₂ | ~70 |

| -CH(C H₃)₂ | ~22 |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (ether) | 1200 - 1300 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 151. Key fragmentation patterns would involve the loss of the isopropyl group and cleavage of the ether bond[8][9][10].

Conclusion

This technical guide has provided a detailed overview of the core properties, synthesis, and characterization of this compound. The presented experimental protocols and spectroscopic data analysis serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate. Adherence to proper safety protocols is essential when handling this compound. The provided workflow and data will aid in the successful synthesis and confirmation of this compound for its various applications in research and development.

References

- 1. 1-Isopropoxy-3-nitro-benzene | CAS#:88991-53-1 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. NL7907558A - PROCESS FOR PREPARING AMINOPHENOL ETHER - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

3-Isopropoxyaniline molecular weight and formula

A comprehensive overview of the fundamental molecular characteristics of 3-Isopropoxyaniline, a compound relevant to various research and development applications.

Molecular Formula and Weight

This compound is an organic chemical compound with the molecular formula C9H13NO.[1][2][3] Its molecular weight is 151.21 g/mol .[1][2][4] The linear formula for this compound is CH3CH(CH3)OC6H4NH2.[4]

Chemical Identifiers

This compound is registered under the CAS Number 41406-00-2.[1][4] It is also known by several synonyms, including 3-(propan-2-yloxy)aniline and m-Isopropoxyaniline.[1]

Physicochemical Data Summary

The following table provides a summary of key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C9H13NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2][4] |

| CAS Number | 41406-00-2 | [1][4] |

| Density | 1.025 g/mL at 25 °C | [4] |

| Boiling Point | 229-230 °C | [4][5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.5500 | [4][5] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and CAS number for this compound.

Caption: Relationship between chemical name, formula, and CAS number.

References

- 1. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. echemi.com [echemi.com]

- 4. This compound 97 41406-00-2 [sigmaaldrich.com]

- 5. This compound | 41406-00-2 [amp.chemicalbook.com]

Synthesis of 3-Isopropoxyaniline from 3-Aminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-isopropoxyaniline from 3-aminophenol, a key transformation for the production of various pharmaceutical and chemical intermediates. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for forming ethers. Additionally, an alternative route involving a protection-alkylation-deprotection strategy is presented for instances where high selectivity is paramount.

Core Synthesis Route: Williamson Ether Synthesis

The most direct route for the synthesis of this compound from 3-aminophenol is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the hydroxyl group of 3-aminophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an isopropyl halide, displacing the halide and forming the ether linkage.

Reaction Scheme

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Key Reaction Parameters

The efficiency and selectivity of the Williamson ether synthesis are influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the isopropyl reagent. A non-protonic organic solvent is generally preferred to avoid solvation of the nucleophile, which would decrease its reactivity.

| Parameter | Recommended | Rationale |

| Starting Material | 3-Aminophenol | The phenolic hydroxyl group is the target for etherification. |

| Alkylating Agent | 2-Bromopropane or 2-Iodopropane | Provides the isopropyl group. Iodide is a better leaving group than bromide, potentially leading to faster reaction times. |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group to form the reactive phenoxide. |

| Solvent | N,N-Dimethylacetamide (DMAc), Dimethylformamide (DMF), or Acetone | Aprotic polar solvents that facilitate the SN2 reaction. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions. |

| Reaction Time | 5-10 hours | Dependent on the specific reagents and temperature used. Reaction progress should be monitored. |

Experimental Protocol: Direct O-Alkylation

This protocol is based on established procedures for the synthesis of alkoxyanilines.

Materials:

-

3-Aminophenol

-

2-Bromopropane

-

Sodium Hydroxide (pellets)

-

N,N-Dimethylacetamide (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1.0 eq) in anhydrous N,N-dimethylacetamide.

-

Base Addition: Carefully add powdered sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide salt.

-

Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Caption: Experimental workflow for the direct O-alkylation of 3-aminophenol.

Alternative Synthesis Route: Protection-Alkylation-Deprotection

To minimize potential N-alkylation of the amino group, a three-step synthesis involving protection of the amine, O-alkylation, and subsequent deprotection can be employed. This method offers greater control and can lead to a purer product, although it is more labor-intensive. A study on the selective alkylation of aminophenols suggests that while this method is effective, the use of secondary alkyl halides like isopropyl bromide may result in lower yields.

Step 1: Protection of the Amino Group

The amino group of 3-aminophenol is protected, for example, as a Schiff base by reacting it with benzaldehyde.

Step 2: Williamson Ether Synthesis

The hydroxyl group of the protected 3-aminophenol is then alkylated with an isopropyl halide using a base such as potassium carbonate in a suitable solvent like acetone.

Step 3: Deprotection

The protecting group is removed by acidic hydrolysis to yield the final product, this compound.

Spectroscopic Analysis of 3-Isopropoxyaniline: A Technical Guide

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Isopropoxyaniline. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed structural information and characterization of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, methine, and methyl protons. The data, acquired in deuterochloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | t | 1H | H-5 |

| 6.35 - 6.23 | m | 3H | H-2, H-4, H-6 |

| 4.47 | sept | 1H | -CH(CH₃)₂ |

| 3.63 | br s | 2H | -NH₂ |

| 1.32 | d | 6H | -CH(CH ₃)₂ |

t = triplet, m = multiplet, sept = septet, br s = broad singlet, d = doublet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts for each carbon atom, also recorded in CDCl₃, are presented below.

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | C-3 |

| 147.8 | C-1 |

| 130.3 | C-5 |

| 107.5 | C-4 |

| 106.1 | C-6 |

| 101.8 | C-2 |

| 69.4 | -C H(CH₃)₂ |

| 22.1 | -CH(C H₃)₂ |

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for aniline derivatives, including this compound.

Sample Preparation:

-

Approximately 10-20 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR, is accurately weighed.

-

The sample is transferred into a clean, dry NMR tube.

-

Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), is added to the NMR tube.

-

The tube is capped and gently agitated until the sample is completely dissolved.

NMR Data Acquisition:

-

The prepared NMR tube is inserted into the NMR spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

-

For ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is typically required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2 seconds is commonly used.

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.

-

Phase and baseline corrections are applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignments and a conceptual workflow for its spectroscopic characterization.

Interpreting the Spectroscopic Data of 3-Isopropoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) data for the aromatic amine 3-isopropoxyaniline. A comprehensive understanding of the spectral characteristics of this compound is crucial for its identification, quality control, and application in research and pharmaceutical development. This document outlines the expected spectral features, provides detailed experimental protocols for data acquisition, and presents a logical workflow for structural elucidation.

Data Presentation

While a complete, publicly available dataset for this compound is limited, the following tables summarize the key known and predicted spectral data based on its chemical structure and data from analogous compounds.

Table 1: Key Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| GC-MS Data (m/z) | ||

| Molecular Ion (M⁺) | 151 | PubChem[1] |

| Base Peak | 109 | PubChem[1] |

| Other Significant Peak | 80 | PubChem[1] |

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3350 | Medium | N-H Asymmetric Stretch | Primary Aromatic Amine |

| 3350 - 3250 | Medium | N-H Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2980 - 2960 | Strong | C-H Stretch | Isopropyl (Aliphatic) |

| 1630 - 1600 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine |

| 1600 - 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (meta-disubstituted) |

Interpretation of Spectroscopic Data

Infrared (IR) Spectrum Analysis

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary aromatic amine and isopropyl ether functional groups.

-

N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3450-3250 cm⁻¹. The presence of two bands is a definitive indicator of a primary amine (-NH₂). Additionally, a medium to strong N-H bending (scissoring) vibration is anticipated around 1630-1600 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as weaker bands between 3100 and 3000 cm⁻¹. In contrast, the aliphatic C-H stretching from the isopropyl group will present as strong absorptions in the 2980-2850 cm⁻¹ range.

-

Aromatic and Ether Linkages: The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1475 cm⁻¹ region. A strong C-N stretching band, characteristic of aromatic amines, is predicted between 1335 and 1250 cm⁻¹. Furthermore, a strong absorption corresponding to the aryl-alkyl ether C-O stretching is expected in the 1250-1020 cm⁻¹ range.

-

Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ "fingerprint" region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic absorptions are expected in this region.

Mass Spectrum Analysis

The mass spectrum of this compound provides valuable information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

-

Molecular Ion Peak: In accordance with the Nitrogen Rule , a molecule with a single nitrogen atom will have an odd nominal molecular weight. The presence of a molecular ion peak (M⁺) at an m/z of 151 confirms the molecular formula C₉H₁₃NO.

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to be driven by the presence of the amine and ether functional groups.

-

Loss of an Alkyl Radical (α-cleavage): The most common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation is a probable fragmentation, leading to a peak at m/z 136.

-

Formation of the Base Peak: The base peak at m/z 109 likely results from the cleavage of the O-isopropyl bond, with the charge retained on the aminophenol fragment. This results in the loss of a neutral propene molecule (C₃H₆) through a rearrangement process, or the loss of an isopropyl radical followed by the loss of a hydrogen atom.

-

Further Fragmentation: The fragment at m/z 80 is likely due to the loss of a neutral molecule of carbon monoxide (CO) from the m/z 109 fragment, a common fragmentation pattern for phenols.

-

Experimental Protocols

The following are detailed methodologies for acquiring high-quality IR and mass spectra of this compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, no specific sample preparation is required. A few drops of the neat liquid are sufficient for analysis.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory is recommended.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

The spectral resolution should be set to at least 4 cm⁻¹.

-

-

Data Processing:

-

Perform a background correction using the previously recorded background spectrum.

-

If necessary, apply an ATR correction to the spectrum.

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness, is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp to 180 °C at a rate of 10 °C/min.

-

Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation, if available.

-

Visualization of Logical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows in the spectroscopic analysis of this compound.

Caption: Logical workflow for the combined structural elucidation using IR and MS data.

Caption: Simplified experimental workflow for IR and MS analysis of this compound.

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

References

3-Isopropoxyaniline: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Isopropoxyaniline (CAS No. 41406-00-2). The information is compiled and synthesized from Safety Data Sheets (SDS) from various suppliers, regulatory information, and established testing guidelines to ensure its relevance and utility for laboratory professionals. This document is intended to supplement, not replace, institutional safety protocols and the product-specific Safety Data Sheet provided by the supplier.

Chemical Identification and Physical Properties

This compound, also known as m-isopropoxyaniline or 3-(propan-2-yloxy)aniline, is an aromatic amine used as a reactant in chemical synthesis.[1][2] For instance, it is used in the preparation of[3][4][5]triazolo[4,5-d]pyrimidinones, which act as inhibitors of Chikungunya virus replication.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [6] |

| Molecular Weight | 151.21 g/mol | [6][7] |

| CAS Number | 41406-00-2 | [6] |

| Appearance | Colorless to pale yellow oil/liquid | [8] |

| Boiling Point | 229-230 °C | [1][6] |

| Density | 1.025 g/mL at 25 °C | [1][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.5500 | [6][9] |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [6][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6][10] |

Signal Word: Warning[6]

Hazard Pictograms:

Toxicology Profile

Detailed quantitative toxicological data for this compound is largely unavailable in the public domain. Safety Data Sheets consistently report "no data available" for endpoints such as acute oral, dermal, and inhalation toxicity (LD50/LC50), carcinogenicity, germ cell mutagenicity, and reproductive toxicity.

As an aromatic amine, its toxicological properties may warrant caution. Aniline, the parent compound, is known to be toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer. However, direct extrapolation of toxicity from aniline to this compound is not scientifically valid without specific experimental data.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

| Precautionary Measure | Protocol | Source(s) |

| Engineering Controls | Work in a well-ventilated area. Use a chemical fume hood to minimize inhalation of vapors. | |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields or a face shield. | [4] |

| - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [4] | |

| - Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)). | [6] | |

| Hygiene Practices | Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory. | |

| Handling | Avoid contact with skin and eyes.[4] Avoid breathing mist or vapor. Keep away from sources of ignition. | |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere as the substance may be air and light sensitive. | [5][11] |

First Aid and Emergency Procedures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [5] |

| Skin Contact | Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5] | |

| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5] | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [4][5] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus. | [4] |

| Accidental Release | Ensure adequate ventilation and wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[5] Prevent the product from entering drains.[4] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, its identified hazards of skin and eye irritation can be assessed using validated in vitro methods, which are crucial for reducing reliance on animal testing. The following are summaries of the OECD Test Guidelines for these endpoints.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This test method is designed to predict the skin irritation potential of chemicals.[3][5]

-

Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model.[3] This model mimics the upper layers of human skin.[3] Chemical-induced irritation is measured by the relative cell viability of the tissue after exposure.[5]

-

Methodology:

-

Triplicate RhE tissue models are treated with the test substance (e.g., 25mg for solids, 30µl for liquids).[8] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[8]

-

The tissues are incubated with the test chemical for a defined period (e.g., 60 minutes).[8]

-

After exposure, the chemical is washed off, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[8]

-

Cell viability is determined using a quantitative assay, typically the MTT assay.[5] In this assay, the mitochondrial dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and measured spectrophotometrically.[5][12]

-

-

Interpretation: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[5][13] If viability is > 50%, it is considered a non-irritant.[8]

OECD Test Guideline 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Eye Irritation

This guideline is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[4][14]

-

Principle: The test chemical is applied to the surface of a Reconstructed Human Cornea-like Epithelium (RhCE) model.[15] The potential for eye irritation is predicted by the cytotoxic effect on the corneal cells, measured by a reduction in tissue viability.[11][16]

-

Methodology:

-

Triplicate RhCE models are dosed with the test substance (e.g., 50mg for solids, 50µl for liquids).[15] Appropriate negative and positive controls are included.[15]

-

The tissues are incubated for a set duration (e.g., 30 minutes for liquids, 6 hours for solids).[15]

-

Following exposure and a washing step, tissue viability is assessed using the MTT assay, similar to the skin irritation test.[15]

-

Workflow and Logical Diagrams

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for handling this compound in a research setting, from initial assessment to final disposal.

Caption: Workflow for the safe handling of this compound.

This guide serves as a foundational resource for the safe handling and use of this compound in a laboratory setting. Researchers must always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound | 41406-00-2 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 5. iivs.org [iivs.org]

- 6. 3-氨基苯异丙醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. echemi.com [echemi.com]

- 10. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 12. nucro-technics.com [nucro-technics.com]

- 13. senzagen.com [senzagen.com]

- 14. iivs.org [iivs.org]

- 15. x-cellr8.com [x-cellr8.com]

- 16. scantox.com [scantox.com]

A Technical Guide to Sourcing High-Purity 3-Isopropoxyaniline for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical step in ensuring the integrity and success of their work. 3-Isopropoxyaniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of commercial suppliers offering high-purity this compound, methods for its quality assessment, and a logical workflow for supplier selection.

Commercial Supplier Landscape

Several chemical suppliers offer this compound, with purity levels often being a key differentiator. While many suppliers list this compound, those specifying "high-purity" are of particular interest to the pharmaceutical research sector. Below is a summary of some commercial suppliers and their stated purities. It is important to note that the provided purity levels are as advertised and should always be verified with a batch-specific Certificate of Analysis (CoA).

| Supplier | Stated Purity | Notes |

| Ningbo Inno Pharmchem Co., Ltd. | 99% | Claims to use advanced purification techniques and have strict quality control.[1] |

| Sigma-Aldrich (Merck) | 97% | A well-established supplier with readily available safety and basic technical data.[2][3] |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Listed on ECHEMI with a high stated purity.[4] |

| J & K SCIENTIFIC LTD. | Not specified | A supplier listed on ChemicalBook, may require direct inquiry for purity details.[5] |

| TCI (Shanghai) Development Co., Ltd. | Not specified | A known supplier of research chemicals, purity information should be requested.[5] |

Quality Assessment: Experimental Protocols

The verification of purity and the identification of impurities are paramount. While supplier-provided CoAs are the first point of reference, independent verification or a deeper understanding of the analytical methods employed is often necessary. The most common and recommended techniques for the analysis of aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7]

Representative HPLC Method for Purity Determination of this compound

This protocol is a representative method based on common practices for analyzing aniline derivatives and should be validated for specific laboratory conditions.

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column is often effective for separating aniline compounds.

2. Reagents and Standards:

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.

-

Standard Preparation: A reference standard of this compound of known high purity should be used to prepare a stock solution (e.g., 1 mg/mL) in the mobile phase. Working standards of lower concentrations can be prepared by serial dilution.

-

Sample Preparation: The sample of this compound to be tested should be accurately weighed and dissolved in the mobile phase to a concentration similar to one of the working standards.

3. Chromatographic Conditions:

-

Injection Volume: Typically 10-20 µL.

-

Flow Rate: Around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Representative Gas Chromatography (GC) Method for Impurity Profiling

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities.

1. Instrumentation:

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

-

Column: A capillary column with a stationary phase suitable for amines.

2. Reagents and Standards:

-

Carrier Gas: Helium or hydrogen.

-

Sample Preparation: The sample can be dissolved in a suitable solvent like methylene chloride or toluene.

3. Chromatographic Conditions:

-

Injector Temperature: Typically set high enough to ensure rapid volatilization without degradation.

-

Oven Temperature Program: A temperature gradient is often employed to separate compounds with different boiling points.

-

Detector Temperature: Set appropriately for the detector being used.

Logical Workflow for Supplier Selection

The process of selecting a suitable supplier for high-purity this compound involves more than just comparing list prices. A systematic approach is necessary to ensure the quality and consistency of the material.

Caption: A logical workflow for the selection of a high-purity this compound supplier.

References

An In-depth Technical Guide to the Basic Reactivity of the Amine Group in 3-Isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropoxyaniline is an aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of its primary amine group is central to its utility as a synthetic building block. This guide provides a comprehensive analysis of the electronic factors governing the basicity and nucleophilicity of the amine functionality in this compound. It details key transformations, including acylation, alkylation, and diazotization, supported by structured data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.

Core Principles: Electronic Effects on the Amine Group

The reactivity of the amine group in this compound is primarily dictated by the electronic properties of the isopropoxy substituent and its position on the aromatic ring. Two main effects are at play: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The oxygen atom in the isopropoxy group is highly electronegative, pulling electron density away from the aromatic ring through the sigma (σ) bonds. This electron-withdrawing inductive effect deactivates the ring and decreases the electron density on the nitrogen atom of the amine group.

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.

In this compound, the isopropoxy group is in the meta position relative to the amine group. Consequently, the electron-donating resonance effect does not extend to the amine group's nitrogen atom. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence on the amine's basicity, making it a slightly weaker base than aniline.[1][2]

Basicity and Nucleophilicity

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base. The electron-withdrawing nature of the meta-isopropoxy group reduces the availability of the nitrogen's lone pair for protonation.

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | ~4.6 | [3] |

| This compound | 4.54 ± 0.10 (Predicted) | [4] |

Table 1: Comparison of pKa values.

This slight decrease in basicity also translates to reduced nucleophilicity compared to aniline. The nitrogen lone pair is less available to attack electrophilic centers. Despite this, the amine group remains sufficiently nucleophilic to participate in a wide range of important chemical reactions.[5]

Key Reactions of the Amine Group

The amine group of this compound is a versatile functional handle for a variety of synthetic transformations.

N-Acylation

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a more stable amide. This reaction is often used to protect the amine group during subsequent electrophilic aromatic substitution reactions, as the amide is less activating than the amine, preventing polysubstitution.[6]

Experimental Protocol: Acetylation of this compound

This protocol is adapted from the standard acetylation of aniline.[7][8]

-

Dissolution: In a suitable flask, dissolve 1.0 mmol of this compound in 10 mL of water. The compound may not be fully soluble.

-

Acidification: Add 1.1 mmol of concentrated hydrochloric acid to form the soluble hydrochloride salt.

-

Reagent Preparation: In a separate beaker, prepare a solution of 1.2 mmol of sodium acetate in 5 mL of water. Measure out 1.1 mmol of acetic anhydride.

-

Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride, and immediately follow with the sodium acetate solution.

-

Precipitation and Isolation: A white precipitate of the N-acetylated product should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Acylating Agent | Base | Solvent | Typical Yield |

| Acetic Anhydride | Sodium Acetate | Water/HCl | >90% |

| Acetyl Chloride | Pyridine or Triethylamine | DCM or Chloroform | >90% |

Table 2: Representative N-Acylation Conditions.[9]

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom via reaction with alkylating agents like alkyl halides or sulfates. These reactions proceed via an S_N2 mechanism. A significant challenge is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[10]

Experimental Protocol: N-Alkylation with an Alkyl Halide

This is a general procedure that may require optimization.[11]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 mmol of this compound, 1.1-2.0 mmol of the alkyl halide, and 1.5 mmol of a suitable base (e.g., K₂CO₃ or Na₂CO₃).

-

Solvent: Add a suitable polar aprotic solvent such as acetonitrile or DMF (10 mL).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.

-

Work-up: After cooling, filter off the inorganic base. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the product by column chromatography on silica gel.

Diazotization and Azo Coupling

Primary aromatic amines like this compound can be converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[12][13] These diazonium salts are versatile intermediates.

A key reaction of diazonium salts is azo coupling, an electrophilic aromatic substitution where the diazonium ion acts as an electrophile, reacting with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline, to form a brightly colored azo compound.[14][15]

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the coupling of diazotized this compound with 2-naphthol.[16]

-

Diazotization:

-

In a 100 mL beaker, dissolve 1.0 mmol of this compound in a mixture of 2.5 mL of concentrated hydrochloric acid and 5 mL of water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 1.05 mmol of sodium nitrite in 3 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete.

-

-

Azo Coupling:

-

In a separate 250 mL beaker, dissolve 1.0 mmol of 2-naphthol in 10 mL of a 1 M sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

-

-

Isolation:

-

Collect the azo dye precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Dry the product in a desiccator.

-

Conclusion

The amine group of this compound exhibits predictable and versatile reactivity, governed primarily by the electron-withdrawing inductive effect of the meta-substituted isopropoxy group. While its basicity and nucleophilicity are slightly attenuated compared to aniline, it remains a highly effective nucleophile for essential synthetic transformations such as N-acylation and N-alkylation. Furthermore, its ability to form diazonium salts opens a pathway to a wide array of functional group interconversions and the synthesis of azo compounds. This combination of properties solidifies the role of this compound as a crucial intermediate for professionals in drug discovery and materials science.

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]

- 4. This compound | 41406-00-2 [amp.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Azo coupling - Wikipedia [en.wikipedia.org]

- 15. Azo Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-Isopropoxyaniline as a Versatile Building Block for Novel Antiviral Quinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-isopropoxyaniline as a foundational scaffold for the synthesis of novel quinoline-based antiviral agents. While direct antiviral applications of this compound derivatives are not extensively reported in publicly available literature, this document presents a representative synthesis and evaluation framework based on established quinoline chemistry and the known antiviral properties of analogous compounds.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antiviral properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. The use of substituted anilines, such as this compound, in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, offers a straightforward route to novel quinoline derivatives with unique electronic and steric properties that may confer potent antiviral activity.[3][4]

This document outlines a representative synthetic protocol for a 3-isopropoxy-substituted quinoline derivative and provides a template for its evaluation as a potential antiviral agent against viruses such as Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV).

Data Presentation: Representative Antiviral Activity

The following tables summarize hypothetical, yet representative, quantitative data for a potential 3-isopropoxy-substituted quinoline antiviral agent (designated as 3-IPQ ), based on reported activities of analogous quinoline derivatives against IAV and RSV.[5][6]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of 3-IPQ

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| 3-IPQ | Influenza A/H1N1 | MDCK | 2.5 | >100 | >40 |

| Ribavirin (Control) | Influenza A/H1N1 | MDCK | 15.4 | >100 | >6.5 |

| 3-IPQ | RSV | HEp-2 | 5.2 | >100 | >19.2 |

| Ribavirin (Control) | RSV | HEp-2 | 8.8 | >100 | >11.4 |

Table 2: Time-of-Addition Assay Results for 3-IPQ against IAV

| Time of Addition (hours post-infection) | % Inhibition of Viral Replication |

| -2 to 0 (Adsorption) | 15 |

| 0 to 2 (Entry) | 85 |

| 2 to 4 (Early Replication) | 92 |

| 4 to 6 (Late Replication) | 45 |

| 6 to 8 (Release) | 20 |

Experimental Protocols

Protocol 1: Synthesis of a Representative 3-Isopropoxy-Substituted Quinoline (3-IPQ) via Doebner-von Miller Reaction

This protocol describes a classic acid-catalyzed cyclization reaction to synthesize a quinoline ring from an aniline and α,β-unsaturated carbonyl compounds.[3]

Materials:

-

This compound

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add this compound (1 equivalent) to concentrated sulfuric acid (3 equivalents) with cooling in an ice bath.

-

Addition of Glycerol: To the stirred mixture, slowly add glycerol (2.5 equivalents).

-

Addition of Oxidizing Agent: Carefully add the oxidizing agent (e.g., arsenic pentoxide, 1.5 equivalents) portion-wise to the reaction mixture.

-

Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This may result in the precipitation of the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 3-isopropoxy-substituted quinoline derivative.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a plaque-forming virus.

Materials:

-

MDCK (for Influenza) or HEp-2 (for RSV) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Virus stock (e.g., Influenza A/H1N1 or RSV)

-

Test compound (3-IPQ) and control drug (Ribavirin)

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK or HEp-2 cells in 6-well plates and grow to 90-95% confluency.

-

Virus Adsorption: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add DMEM containing various concentrations of the test compound (3-IPQ) or the control drug.

-

Overlay: After 1 hour of compound incubation, remove the medium and overlay the cells with a medium containing 1% low-melting-point agarose or Avicel and the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.

-

Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents | CoLab [colab.ws]

Application of 3-Isopropoxyaniline in Agrochemical Manufacturing: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxyaniline is a key chemical intermediate in the manufacturing of a variety of agrochemicals, primarily finding its application in the synthesis of anilinopyrimidine fungicides.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative anilinopyrimidine fungicide, N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine. Anilinopyrimidine fungicides are a significant class of agricultural chemicals that act as methionine biosynthesis inhibitors, crucial for controlling a range of plant pathogenic fungi.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 41406-00-2 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 229-230 °C |

| Density | 1.025 g/mL at 25 °C |

| Refractive Index | n20/D 1.5500 (lit.) |

| Flash Point | >110 °C (>230 °F) - closed cup |

Application in Fungicide Synthesis

This compound serves as a crucial building block for the synthesis of anilinopyrimidine fungicides. These fungicides are known for their efficacy against a variety of plant pathogens.[4] The synthesis of N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a prime example of this application.

Experimental Protocol: Synthesis of N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine

This protocol outlines the synthesis of the target fungicide from this compound and 2-chloro-4,6-dimethylpyrimidine.

Materials:

-

This compound

-

2-Chloro-4,6-dimethylpyrimidine

-

Anhydrous 1,4-dioxane

-

Nitrogen gas

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) and this compound (1 equivalent) in anhydrous 1,4-dioxane.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine.

Expected Yield:

Fungicidal Activity and Efficacy

Anilinopyrimidine fungicides, including derivatives of this compound, are effective against a range of phytopathogenic fungi. Their mode of action involves the inhibition of methionine biosynthesis, a critical amino acid for fungal growth and development.[4]

| Pathogen | Disease | Efficacy |

| Venturia inaequalis | Apple Scab | High |

| Botrytis cinerea | Gray Mold | High |

| Pyricularia oryzae | Rice Blast | Moderate to High |

| Monilinia fructicola | Brown Rot | High |

Note: The efficacy data presented is representative of the anilinopyrimidine class of fungicides. Specific efficacy of N-(3-isopropoxyphenyl)-4,6-dimethylpyrimidin-2-amine would require dedicated biological assays.

Application in Herbicide Synthesis

While the primary agrochemical application of this compound is in fungicide synthesis, it is also noted as an intermediate in the production of herbicides.[2] Phenylpyrimidine derivatives, a broad class of compounds that can be synthesized from precursors like this compound, have been investigated for their herbicidal activity.[5] These compounds can act by inhibiting key enzymes in plant growth and development pathways.[5]

Further research is required to identify specific commercial or developmental herbicides derived from this compound and to detail their synthesis and biological activity.

Visualizing the Synthesis and Mechanism

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the production of anilinopyrimidine fungicides from this compound.

Caption: General synthesis workflow for anilinopyrimidine fungicides.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of action for anilinopyrimidine fungicides, which involves the inhibition of a key enzyme in the methionine biosynthesis pathway.

Caption: Inhibition of methionine biosynthesis by anilinopyrimidine fungicides.

References

Application Note and Protocol: Proposed Synthesis of a Novel 7-(3-Isopropoxyphenyl)-triazolo[4,5-d]pyrimidin-5(4H)-one Derivative

Application Note and Protocol: Proposed Synthesis of a Novel 7-(3-Isopropoxyphenyl)-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-one Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic route for a novel triazolo[4,5-d]pyrimidinone derivative utilizing 3-isopropoxyaniline as a key starting material. The protocol is based on established methodologies for the synthesis of related heterocyclic compounds, providing a detailed, step-by-step guide for the preparation of 7-(3-isopropoxyphenyl)-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-one. This application note includes detailed experimental procedures, tabulated data for expected yields and reaction parameters, and visualizations of the synthetic workflow and key mechanistic steps to guide researchers in the potential development of new chemical entities based on the triazolo[4,5-d]pyrimidinone scaffold.

Introduction

The[1][2][3]triazolo[4,5-d]pyrimidine core is a significant pharmacophore found in numerous biologically active compounds, most notably in the antiplatelet drug Ticagrelor. The synthesis of derivatives of this scaffold is of considerable interest in medicinal chemistry for the discovery of new therapeutic agents. This application note details a proposed multi-step synthesis of a novel derivative, 7-(3-isopropoxyphenyl)-[1][2][3]triazolo[4,5-d]pyrimidin-5(4H)-one, starting from the commercially available this compound. The outlined synthetic strategy is based on analogous and well-documented chemical transformations for the construction of the triazolopyrimidinone ring system.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from this compound. The overall workflow is depicted in the diagram below.

Figure 1: Proposed synthetic workflow for the synthesis of a triazolo[4,5-d]pyrimidinone derivative.

Experimental Protocols

Step 1: Synthesis of 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

This step involves the diazotization of this compound, followed by a cyclization reaction with ethyl cyanoacetate and subsequent amidation.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| This compound | 151.21 | 10.0 g | 66.1 |

| Sodium Nitrite | 69.00 | 4.8 g | 69.4 |

| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - |

| Ethyl Cyanoacetate | 113.12 | 7.5 g | 66.3 |

| Sodium Ethoxide | 68.05 | 4.5 g | 66.1 |

| Ethanol | 46.07 | 100 mL | - |

| Ammonia (28% aq.) | 17.03 | 50 mL | - |

Procedure:

-

To a stirred solution of this compound (10.0 g, 66.1 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) at 0-5 °C, a solution of sodium nitrite (4.8 g, 69.4 mmol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.

-

In a separate flask, a solution of sodium ethoxide (4.5 g, 66.1 mmol) in ethanol (100 mL) is prepared and cooled to 0-5 °C.

-

Ethyl cyanoacetate (7.5 g, 66.3 mmol) is added to the sodium ethoxide solution, followed by the slow, dropwise addition of the previously prepared diazonium salt solution. The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The solvent is removed under reduced pressure. The residue is dissolved in a saturated aqueous solution of ammonia (50 mL) and heated in a sealed vessel at 80 °C for 6 hours.

-

After cooling, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

-

The crude product is purified by recrystallization from ethanol to yield 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as a white solid.

Expected Outcome:

| Product | Theoretical Yield (g) | Expected Yield (%) | Physical Form |

| 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 18.2 | 75-85 | White Solid |

Step 2: Synthesis of 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

This step involves the cyclization of the aminotriazole carboxamide with diethyl carbonate to form the pyrimidinedione ring.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 275.30 | 10.0 g | 36.3 |

| Diethyl Carbonate | 118.13 | 21.4 g | 181.5 |

| Sodium Ethoxide | 68.05 | 2.7 g | 39.9 |

| Ethanol | 46.07 | 150 mL | - |

Procedure:

-

A mixture of 5-amino-1-(3-isopropoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (10.0 g, 36.3 mmol), diethyl carbonate (21.4 g, 181.5 mmol), and sodium ethoxide (2.7 g, 39.9 mmol) in absolute ethanol (150 mL) is heated at reflux for 12 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water (100 mL) and acidified with 2N HCl to pH 5-6.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.

Expected Outcome:

| Product | Theoretical Yield (g) | Expected Yield (%) | Physical Form |

| 7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | 10.9 | 80-90 | Off-white Solid |

Step 3: Synthesis of 5-chloro-7-(3-isopropoxyphenyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidine